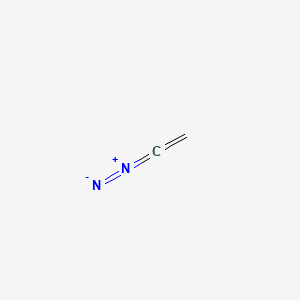

1-Diazonioethen-1-ide

Descripción

1-Diazonioethen-1-ide is a highly reactive zwitterionic compound characterized by a diazonium group (N₂⁺) and a negatively charged oxygen atom. Its structure consists of an ethene backbone substituted with a diazonio group, resulting in unique electronic properties that facilitate applications in organic synthesis, particularly in cycloaddition reactions and as a precursor to heterocyclic compounds. Due to its zwitterionic nature, it exhibits exceptional reactivity but requires careful handling under low-temperature conditions to avoid decomposition .

Propiedades

Número CAS |

74272-21-2 |

|---|---|

Fórmula molecular |

C2H2N2 |

Peso molecular |

54.05 g/mol |

InChI |

InChI=1S/C2H2N2/c1-2-4-3/h1H2 |

Clave InChI |

YFXWOHPGCVSPRG-UHFFFAOYSA-N |

SMILES canónico |

C=C=[N+]=[N-] |

Origen del producto |

United States |

Métodos De Preparación

1-Diazonioethen-1-ide can be synthesized through several methods:

Oxidation of Hydrazine: This involves the oxidation of hydrazine (R₂N–NH₂) to form the desired compound.

Reduction of 1,1-Diazene Oxide: The reduction of 1,1-diazene oxide (R₂N–N=O) is another method to prepare 1-Diazonioethen-1-ide.

1,1-Elimination of MX from R₂N–NMX: This method involves the elimination of MX (where M = Na, K; X = SO₂Ar) from R₂N–NMX.

Treatment of Secondary Amines with Angeli’s Salt: Secondary amines are treated with Angeli’s salt (Na₂N₂O₃) in the presence of acid to produce 1-Diazonioethen-1-ide.

Análisis De Reacciones Químicas

1-Diazonioethen-1-ide undergoes various chemical reactions:

Cycloaddition Reactions: It participates in cycloaddition reactions with alkenes to generate N-aminoaziridines.

Elimination Reactions: In the absence of other reactants, it undergoes reactions where N₂ is eliminated, resulting in an organic residue.

Cycloelimination and Chelotropic Elimination: Cyclic isodiazenes readily undergo these reactions, often believed to be concerted pericyclic processes.

Common reagents and conditions for these reactions include the use of alkenes for cycloaddition and the absence of other reactants for elimination reactions. The major products formed include N-aminoaziridines and various organic residues .

Aplicaciones Científicas De Investigación

1-Diazonioethen-1-ide has several applications in scientific research:

Chemistry: It is used in the synthesis of various organic compounds and as a ligand in transition metal complexes.

Biology: Its reactivity makes it useful in studying biological processes that involve nitrogen elimination.

Industry: It is used in the production of dyes and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 1-Diazonioethen-1-ide involves its high reactivity and ability to undergo elimination reactions. The molecular targets include alkenes and other organic compounds that can participate in cycloaddition reactions . The pathways involved often include concerted pericyclic processes, which are evidenced by the stereospecificity of the reactions .

Comparación Con Compuestos Similares

Comparison with Structurally Related Compounds

1,1-Dichloroethene

- Structural Differences : Unlike 1-Diazonioethen-1-ide, 1,1-dichloroethene (C₂H₂Cl₂) is a halogenated alkene with two chlorine atoms on the same carbon. It lacks the diazonium group and zwitterionic charge, leading to distinct reactivity patterns .

- Reactivity : 1,1-Dichloroethene undergoes electrophilic addition or polymerization, whereas 1-Diazonioethen-1-ide participates in [3+2] cycloadditions or dediazoniation reactions.

- Stability : 1,1-Dichloroethene is relatively stable under ambient conditions, while 1-Diazonioethen-1-ide decomposes rapidly above –20°C .

1,3-Diazetidin-2-one Derivatives

- Nitrogen Content : 1,3-Diazetidin-2-one derivatives contain a four-membered ring with two nitrogen atoms but lack the diazonium group. Their reactivity is dominated by ring strain and nucleophilic attack at the carbonyl group, contrasting with the electrophilic nature of 1-Diazonioethen-1-ide .

- Applications: Diazetidinones are explored for antibacterial activity, while 1-Diazonioethen-1-ide is primarily used in synthetic organic chemistry .

Azide-Containing Compounds (e.g., 1-Azido-2-(2-iodoethoxy)ethane)

- Functional Groups : Azides (N₃⁻) share high-energy bonds similar to diazonium groups. However, azides decompose via Staudinger reactions or thermal pathways, whereas 1-Diazonioethen-1-ide releases nitrogen gas upon dediazoniation .

- Synthesis : Both compounds require low-temperature synthesis but differ in precursors—azides often derive from sodium azide, while diazonio compounds form via diazotization .

Comparative Data Table

| Compound | Molecular Formula | Key Functional Groups | Reactivity | Applications | Stability |

|---|---|---|---|---|---|

| 1-Diazonioethen-1-ide | C₂H₂N₂O⁺⁻ | Diazonium, zwitterion | Cycloadditions, dediazoniation | Organic synthesis | Unstable above –20°C |

| 1,1-Dichloroethene | C₂H₂Cl₂ | Halogenated alkene | Electrophilic addition, polymerization | Plastics, solvents | Stable at room temperature |

| 1,3-Diazetidin-2-one | C₃H₄N₂O | Four-membered ring, amide | Nucleophilic ring-opening | Pharmaceutical intermediates | Moderately stable |

| 1-Azido-2-(2-iodoethoxy)ethane | C₄H₈IN₃O | Azide, ether | Click chemistry, thermal decomposition | Bioconjugation, materials science | Thermally sensitive |

Key Research Findings

- Synthetic Utility : 1-Diazonioethen-1-ide outperforms 1,1-dichloroethene in constructing nitrogen-rich heterocycles due to its zwitterionic charge and rapid reaction kinetics .

- Computational Insights : In silico studies suggest that the diazonium group in 1-Diazonioethen-1-ide lowers activation energy in cycloadditions compared to azide-based systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.